molecular formula C9H20N2O2 B133505 Tert-butyl 2-butylhydrazinecarboxylate CAS No. 149268-06-4

Tert-butyl 2-butylhydrazinecarboxylate

Cat. No.: B133505
CAS No.: 149268-06-4
M. Wt: 188.27 g/mol
InChI Key: QCPIKVMLLWWWAH-UHFFFAOYSA-N
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Description

Tert-butyl 2-butylhydrazinecarboxylate is a specialized carbazate-based compound that serves as a versatile building block in advanced organic synthesis and medicinal chemistry research. Its primary application lies in its ability to undergo condensation reactions with aldehydes and ketones to form stable hydrazone derivatives . These hydrazone intermediates are pivotal precursors for the construction of various nitrogen-containing heterocyclic scaffolds, which are core structures in many biologically active molecules . In pharmaceutical research, related tert-butyl carbazate Schiff bases have been the subject of theoretical and experimental studies for their potential as antagonists of Mcl-1, a protein target in myeloid leukemia, indicating the value of this chemical class in oncology drug discovery . Furthermore, the tert-butoxycarbonyl (Boc) protecting group it contains is a critical tool in multi-step synthesis, particularly in peptide chemistry, where it is used to protect amine functionalities from unwanted side reactions under basic conditions and can be readily removed under mild acidic conditions . This reagent enables researchers to explore novel synthetic pathways and develop new compounds with potential therapeutic applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

149268-06-4

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

tert-butyl N-(butylamino)carbamate

InChI

InChI=1S/C9H20N2O2/c1-5-6-7-10-11-8(12)13-9(2,3)4/h10H,5-7H2,1-4H3,(H,11,12)

InChI Key

QCPIKVMLLWWWAH-UHFFFAOYSA-N

SMILES

CCCCNNC(=O)OC(C)(C)C

Canonical SMILES

CCCCNNC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tert-butyl 2-butylhydrazinecarboxylate with structurally analogous hydrazinecarboxylates, emphasizing substituent effects on molecular weight, solubility, and stability:

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility/Stability Notes
This compound C₉H₁₉N₂O₂* ~187.26* Butyl Likely hydrophobic; stable under Boc conditions
Tert-butyl 2-methyl-2-phenylhydrazinecarboxylate C₁₂H₁₈N₂O₂ 222.28 Methyl, phenyl Low polarity; stored at ambient conditions
Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate C₈H₁₆N₂O₂ 172.23 Isopropylidene Requires 2–8°C storage; moisture-sensitive
Tert-butyl 2-(4-(dimethylamino)benzoyl)hydrazinecarboxylate C₁₄H₂₁N₃O₃ 279.33 Dimethylaminobenzoyl Polar due to aromatic amide; stable in dry DCM

*Calculated based on analogous structures.

Key Observations :

  • Substituent Effects: Bulky groups (e.g., phenyl in ) increase molecular weight and hydrophobicity, while polar groups (e.g., dimethylaminobenzoyl in ) enhance solubility in organic solvents.
  • Stability : Boc-protected hydrazines with aliphatic substituents (e.g., butyl) are generally stable at room temperature, whereas those with unsaturated or reactive groups (e.g., propan-2-ylidene ) require refrigeration.
Spectroscopic and Analytical Data
  • NMR and IR : Boc-protected hydrazines exhibit characteristic peaks:
    • ¹H NMR : tert-butyl singlet at ~1.4 ppm; hydrazine NH protons at 5–8 ppm (broad) .
    • IR : Strong C=O stretches at ~1680–1720 cm⁻¹ (carbamate and amide) .
  • Mass Spectrometry : ESI-MS of this compound would show [M+H]⁺ peaks near m/z 188, consistent with its molecular weight.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-butyl 2-butylhydrazinecarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives react with activated carbonyl groups (e.g., benzoyl chlorides) under inert conditions. Key parameters include temperature control (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH to minimize side products like HCl byproducts .

Q. How can researchers ensure high purity of this compound post-synthesis?

  • Methodological Answer : Purification techniques include column chromatography (using silica gel and ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol. Purity validation requires analytical methods like HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy. Ultra-high purity grades (>99%) may require repeated crystallization under nitrogen atmospheres to prevent oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify hydrazine protons (δ 6.5–8.0 ppm) and tert-butyl carbons (δ 28–30 ppm).
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm1^{-1} and N-H bonds at ~3300 cm1^{-1}.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]+^+ for C12_{12}H23_{23}N2_2O3+_3^+ at m/z 255.17) .

Advanced Research Questions

Q. How do substituents on the hydrazinecarboxylate core influence reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., 4-fluorobenzoyl in tert-butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate) enhance electrophilicity, facilitating nucleophilic aromatic substitution. Comparative studies using substituents like iodine (in tert-butyl 2-(4-iodobenzoyl)hydrazinecarboxylate) reveal steric and electronic effects on reaction kinetics, analyzed via Hammett plots or DFT calculations .

Q. What computational strategies are used to predict the conformational stability of tert-butyl hydrazinecarboxylates?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models axial/equatorial conformers of tert-butyl groups. Solvent effects (e.g., implicit PCM for dichloromethane) must be included to match experimental NMR data. Dynamic NMR at low temperatures (<−40°C) can resolve rotational barriers in solution .

Q. How can this compound be integrated into drug discovery workflows?

  • Methodological Answer : As a pharmacophore, it serves as a precursor for hydrazide-based inhibitors. Biological activity assays (e.g., enzyme inhibition) require derivatization via reductive amination or Suzuki coupling. For example, coupling with pyridinyl groups enhances binding to kinase targets, validated by SPR or ITC binding studies .

Q. How should researchers resolve contradictions in reported reactivity data for hydrazinecarboxylate derivatives?

  • Methodological Answer : Systematic meta-analysis of substituent effects (e.g., fluorine vs. chlorine) using multivariate regression. Reproduce conflicting experiments under standardized conditions (solvent, temperature, catalyst). Cross-validate with kinetic isotope effects or isotopic labeling to trace reaction pathways .

Q. What role does this compound play in polymer chemistry applications?

  • Methodological Answer : As a cross-linking agent, it forms hydrazone linkages with aldehydes in pH-responsive hydrogels. Reaction efficiency is quantified via rheology (storage/loss modulus) and FT-IR monitoring of imine bond formation. Optimization focuses on molar ratios (monomer:cross-linker = 10:1) and solvent polarity .

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